

Unveiling the Spectroscopic Signature of (1R)-Chrysanthemolactone: A Technical Guide

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Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

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For researchers, scientists, and professionals engaged in drug development and natural product chemistry, a comprehensive understanding of a molecule's spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a detailed overview of the spectroscopic data for **(1R)-Chrysanthemolactone**, a monoterpenoid lactone of significant interest.

While a complete, unified dataset for **(1R)-Chrysanthemolactone** from a single source is not readily available in the public domain, this guide synthesizes available information and provides a framework for its spectroscopic analysis. The data presented herein is based on typical values for similar chemical structures and general principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **(1R)-Chrysanthemolactone** based on its chemical structure. These values are predictive and should be confirmed with experimental data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.5 - 4.8	dd	1H	H-1
~ 2.0 - 2.2	m	1H	H-2
~ 1.5 - 1.7	m	1H	H-3
~ 1.25	s	3H	CH ₃ -10
~ 1.15	s	3H	CH ₃ -9
~ 1.70	s	3H	CH ₃ -8
~ 5.0 - 5.2	m	1H	H-5

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 175 - 180	C=O	C-4 (Lactone Carbonyl)
~ 135 - 140	C	C-6
~ 120 - 125	CH	C-5
~ 80 - 85	CH	C-1
~ 40 - 45	C	C-7
~ 30 - 35	CH	C-3
~ 25 - 30	CH	C-2
~ 20 - 25	CH ₃	C-10
~ 15 - 20	CH ₃	C-9
~ 10 - 15	CH ₃	C-8

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 2970 - 2850	Strong	C-H stretch (alkane)
~ 1770 - 1750	Strong	C=O stretch (γ -lactone)
~ 1670 - 1640	Medium	C=C stretch (alkene)
~ 1460 - 1370	Medium	C-H bend (alkane)
~ 1200 - 1000	Strong	C-O stretch (lactone)

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity	Assignment
166	Moderate	[M] ⁺ (Molecular Ion)
151	High	[M - CH ₃] ⁺
138	Moderate	[M - CO] ⁺ or [M - C ₂ H ₄] ⁺
123	High	[M - CO - CH ₃] ⁺
95	High	[C ₇ H ₁₁] ⁺
81	High	[C ₆ H ₉] ⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **(1R)-Chrysanthemolactone** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO_2 and water vapor.

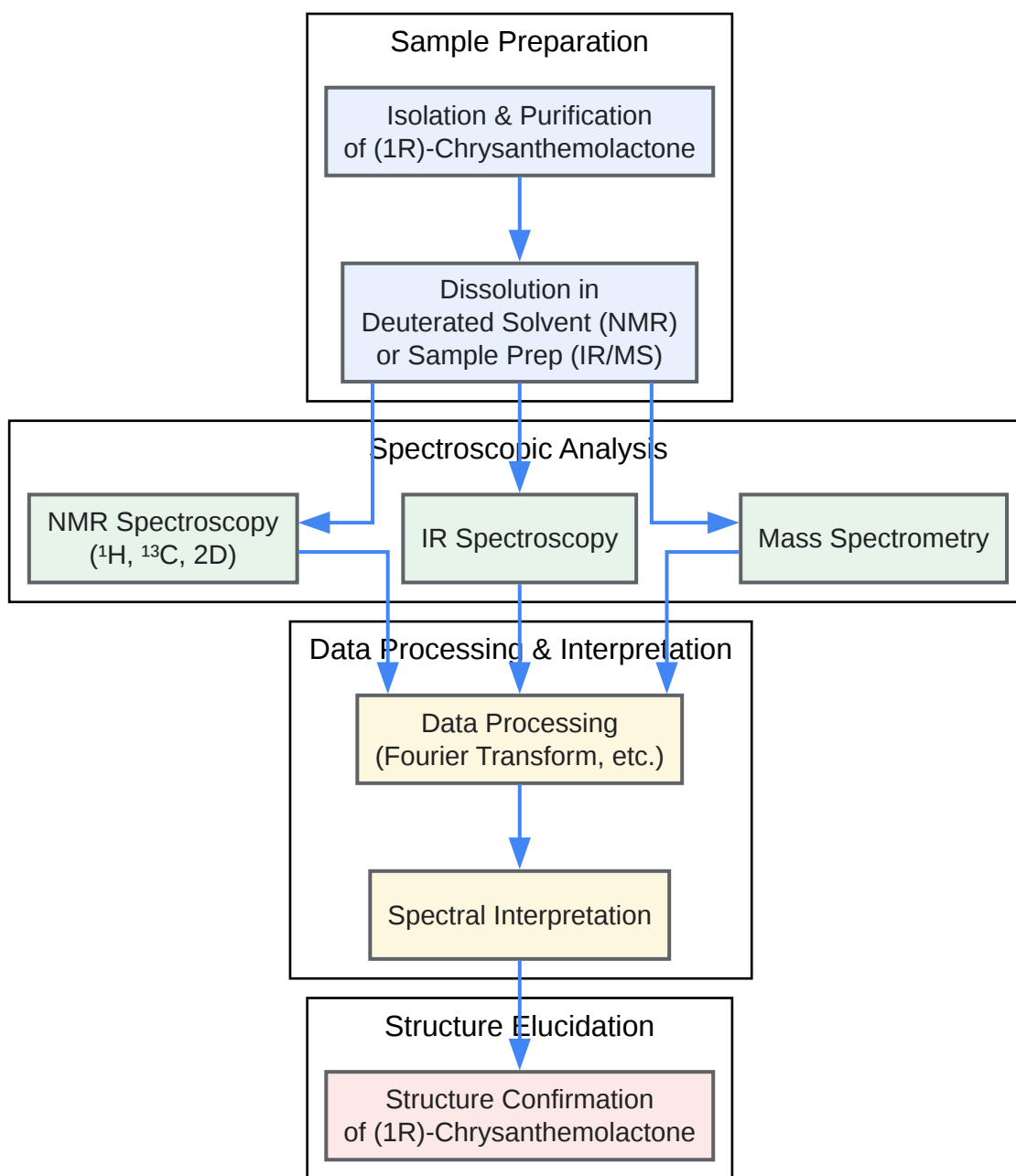
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and observe the molecular ion more clearly.

- **Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A detector then records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(1R)-Chrysanthemolactone**.



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A generalized workflow for the spectroscopic analysis and structure elucidation of a natural product.

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